Methyl 2-((1-((3-(trifluoromethyl)benzyl)sulfonyl)pyrrolidin-3-yl)thio)acetate
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Overview
Description
Methyl 2-((1-((3-(trifluoromethyl)benzyl)sulfonyl)pyrrolidin-3-yl)thio)acetate is a useful research compound. Its molecular formula is C15H18F3NO4S2 and its molecular weight is 397.43. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications : A study by Tamaddon and Azadi (2018) describes the use of a similar compound, nicotinium methane sulfonate (NMS), derived from nicotine and methane sulfonic acid. This compound demonstrates excellent catalytic activity in the synthesis of 2-amino-3-cyanopyridines, highlighting its potential as a nature-based recyclable catalyst (Tamaddon & Azadi, 2018).
Synthesis of Substituted Compounds : Research by Markitanov et al. (2016) involves the synthesis of new 4-(trifluoromethyl)pyrrolidines containing various substituents, which indicates the versatility of such compounds in creating diverse chemical structures (Markitanov et al., 2016).
Anticancer Research : A study conducted by Redda et al. (2011) focuses on synthesizing substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide as potential anticancer agents. This research underscores the importance of such compounds in medicinal chemistry, particularly in cancer treatment (Redda et al., 2011).
Stereochemical Synthesis : Indumathi et al. (2007) describe a stereoselective synthesis of highly functionalized thiazines using a one-pot, four-component tandem reaction, which includes compounds similar to the one . This study highlights the compound's role in facilitating complex chemical reactions (Indumathi et al., 2007).
Polymerization Processes : Pratap and Heller (1992) used 1-Methyl-2-pyrrolidinone, a related compound, as an electron-pair donor in isobutylene polymerization. This indicates the potential utility of such compounds in polymer science (Pratap & Heller, 1992).
Future Directions
The development of new pyrrolidine compounds with different biological profiles is an active area of research . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group, which can be used to adjust the steric and electronic properties of a lead compound . This suggests that there could be potential for further exploration and development of similar compounds in the future.
Properties
IUPAC Name |
methyl 2-[1-[[3-(trifluoromethyl)phenyl]methylsulfonyl]pyrrolidin-3-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO4S2/c1-23-14(20)9-24-13-5-6-19(8-13)25(21,22)10-11-3-2-4-12(7-11)15(16,17)18/h2-4,7,13H,5-6,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVCRRCRICUELM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)S(=O)(=O)CC2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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